molecular formula C11H15NO2 B2582588 [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine CAS No. 149917-33-9

[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine

Cat. No.: B2582588
CAS No.: 149917-33-9
M. Wt: 193.246
InChI Key: PAFHHQQXBXCRQR-UHFFFAOYSA-N
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Description

[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine is a high-value chemical building block with the CAS number 149917-33-9 and a molecular formula of C11H15NO2, corresponding to a molecular weight of 193.25 g/mol . This compound, identified by its specific SMILES structure CC1(OCCO1)C2=CC=CC(=C2)CN, features a benzylamine scaffold bearing a 2-methyl-1,3-dioxolane protecting group . This key structural motif makes it a versatile intermediate in synthetic organic chemistry, particularly in the preparation of more complex molecules for pharmaceutical research and development. The primary amine group serves as a handle for further functionalization, such as amide bond formation or reductive amination, while the 1,3-dioxolane group is widely recognized as a protected carbonyl equivalent, offering stability during synthetic sequences and allowing for controlled deprotection to reveal an aldehyde or ketone functionality . This controlled reactivity is essential for exploring structure-activity relationships in medicinal chemistry and for constructing heterocyclic systems. The compound is offered with detailed analytical data, including predicted collision cross-section values for various adducts to aid in mass spectrometry-based identification and quality control . It is supplied exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper storage conditions and handling procedures should be followed as per the provided Safety Data Sheet.

Properties

IUPAC Name

[3-(2-methyl-1,3-dioxolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(13-5-6-14-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFHHQQXBXCRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine typically involves the reaction of 2-methyl-1,3-dioxolane with a phenylmethanamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction temperature and time are optimized to achieve the highest yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product. The compound is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different degrees of hydrogenation.

    Substitution: It can participate in substitution reactions where functional groups on the phenyl ring or the dioxolane ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction may produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The unique structure of [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine allows for the design of novel pharmaceuticals targeting specific diseases. Its dioxolane moiety may enhance drug stability and bioavailability, crucial for therapeutic effectiveness.
  • Antifungal Activity : Similar compounds have demonstrated antifungal properties. Research suggests that derivatives of dioxolane can be effective against pathogens like Candida albicans and Trichophyton mentagrophytes . This positions this compound as a candidate for antifungal drug development.
  • Neuropharmacology : The compound's amine functionality may interact with neurotransmitter systems, suggesting potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurological disorders .

Chemical Research Applications

  • Synthetic Chemistry : The compound can be synthesized through various methods that highlight its versatility in creating complex organic molecules from simpler precursors. Its reactivity profile makes it suitable for further functionalization in synthetic pathways.
  • Reactivity Studies : Interaction studies are essential to understand how this compound interacts with biological systems. Such studies could include:
    • In vitro assays to assess biological efficacy.
    • Mechanistic studies to elucidate reaction pathways involving this compound.

Mechanism of Action

The mechanism of action of [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Positional Isomers and Substituted Phenylmethanamines

a) [2-(1,3-Dioxolan-2-yl)phenyl]methanamine
  • Molecular Formula: C₁₀H₁₃NO₂ (MW: 179.22 g/mol)
  • Key Difference : The dioxolane ring is attached to the phenyl group at the 2-position instead of the 3-position.
  • Significance : Altered electronic effects due to positional isomerism may influence reactivity in coupling reactions .
b) [4-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine
  • Molecular Formula: C₁₁H₁₅NO₂ (MW: 193.25 g/mol)
  • Key Difference : The dioxolane ring is para-substituted on the phenyl ring.
  • Significance : Para-substitution may enhance steric accessibility for downstream derivatization compared to meta-substitution .

Amine Derivatives with Modified Functional Groups

a) (2-Methyl-1,3-dioxolan-2-yl)methanamine
  • Molecular Formula: C₅H₁₁NO₂ (MW: 117.15 g/mol)
  • Key Difference : Lacks the phenyl group, resulting in a simpler aliphatic structure.
  • Significance : Reduced aromaticity lowers molecular weight and alters solubility .
b) N-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)methanamine
  • Molecular Formula: C₆H₁₃NO₂ (MW: 131.17 g/mol)
  • Key Difference : The amine is methylated, converting it to a secondary amine.
  • Significance : Methylation reduces nucleophilicity, impacting its utility in condensation reactions .
c) N,N-Dimethyl-4-(2-methyl-1,3-dioxolan-2-yl)aniline
  • Molecular Formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol)
  • Key Difference: Features a dimethylamino group instead of a primary amine.
  • Significance : Tertiary amine structure enhances steric hindrance and alters electronic properties, as evidenced by mass spectrometry (base peak at m/z 192) .

Heterocyclic Analogs

a) [3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanamine Dihydrochloride
  • Molecular Formula : C₁₁H₁₃N₂S·2HCl (MW: 277.22 g/mol)
  • Key Difference : Replaces the dioxolane ring with a thiazole moiety.

Key Research Findings

  • Synthetic Utility : The dioxolane ring in [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine acts as a ketone-protecting group, enabling selective functionalization of the amine group .
  • Spectroscopic Differentiation : Mass spectrometry (MS) and ¹H NMR are critical for distinguishing positional isomers. For example, the target compound’s ¹H NMR shows aromatic protons at δ 7.59–8.21 ppm, while para-substituted analogs exhibit upfield shifts due to symmetry .
  • Biological Relevance : Thiazole-containing analogs demonstrate enhanced antimicrobial activity compared to dioxolane derivatives, highlighting the role of heterocycles in bioactivity .

Notes

  • The dioxolane ring enhances solubility and metabolic stability compared to unsubstituted phenylmethanamines.
  • Substituent position (meta vs. para) significantly impacts steric and electronic properties, influencing reactivity in catalytic amination reactions .
  • Heterocyclic analogs (e.g., thiazoles) offer divergent applications in drug discovery due to their unique pharmacophoric features .

Biological Activity

Introduction

[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine is an organic compound that has attracted attention in medicinal chemistry due to its unique structural features, which include a phenyl ring and a dioxolane moiety. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's molecular formula is C11H15NO2C_{11}H_{15}NO_2, indicating it contains carbon, hydrogen, nitrogen, and oxygen. The presence of the dioxolane ring contributes to its chemical reactivity and solubility, which are crucial for biological interactions.

Table 1: Structural Characteristics

Compound NameStructure CharacteristicsUnique Features
This compoundDioxolane ring with a phenyl group and aminePotential for diverse biological activity
4-AminophenolPhenolic structure with an amino groupCommonly used in analgesics
2-(Aminomethyl)-1-benzodioxoleDioxole structure with an aminePotential use in neuropharmacology

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. For instance, certain derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Antioxidant Activity

The compound also displays antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which is essential for preventing oxidative stress-related damage in cells. The antioxidant activity was quantified using assays such as DPPH radical scavenging tests, where this compound exhibited comparable efficacy to standard antioxidants like ascorbic acid .

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may bind to enzymes or receptors involved in various cellular processes, modulating their activity. This mechanism is crucial for its potential therapeutic effects, including anti-inflammatory and analgesic properties .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAntioxidant ActivityTherapeutic Potential
This compoundHighModerateAnti-inflammatory, analgesic
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanolModerateLowNeuropharmacological applications
3-(2-Methyl-1,3-dioxolan-2-yl)benzonitrileLowModerateLimited therapeutic applications

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains. This suggests that modifications to the dioxolane structure can enhance its efficacy as an antimicrobial agent.

Case Study 2: Antioxidant Potential

Another investigation assessed the antioxidant capacity of the compound using various concentrations in DPPH assays. Results indicated an EC50 value of 0.79 mg/mL, showcasing significant radical scavenging ability compared to standard antioxidants .

Q & A

Q. What are the standard synthetic routes for [3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves the acid-catalyzed cyclization of 3-acetylbenzonitrile with ethylene glycol to form the dioxolane ring, followed by amination. For example, in a Dean-Stark apparatus, 3-acetylbenzonitrile reacts with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TSA) at 110°C for 4 hours. The intermediate nitrile is then reduced to the primary amine, yielding the target compound. Purification via column chromatography (ethyl acetate/hexane) is critical to isolate high-purity product . Alternative methods may employ glyoxal for dioxolane formation under similar acidic conditions, followed by methanamine introduction .

Q. How should researchers handle this compound to ensure safety in the laboratory?

  • Methodological Answer : Based on analogous amine compounds, this substance may pose acute toxicity (oral, dermal) and respiratory irritation risks. Recommended precautions include:
  • Use of nitrile gloves and chemical-resistant lab coats to avoid skin contact.
  • Proper ventilation (e.g., fume hoods) to minimize inhalation exposure.
  • Immediate rinsing with water for 15+ minutes in case of eye contact .
    Stability studies indicate no decomposition under dry storage conditions, but moisture-sensitive handling is advised .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) can confirm structural features, such as methyl groups (δ ~2.62 ppm) and aromatic protons (δ 7.5–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₅NO₂, calc. 193.11).
  • HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) for biological assays .

Advanced Research Questions

Q. How do structural modifications to the dioxolane ring affect the compound's biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on similar dioxolane derivatives reveal that:
  • Electron-withdrawing substituents (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility.
  • Ring size variation (e.g., dioxane vs. dioxolane) alters conformational flexibility, impacting receptor binding .
    Computational docking (e.g., AutoDock Vina) can predict interactions with target enzymes, such as inosine 5′-monophosphate dehydrogenase (IMPDH), where the dioxolane oxygen may form hydrogen bonds with catalytic residues .

Q. What strategies resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies in toxicity profiles (e.g., acute vs. chronic effects) often arise from differences in experimental models (e.g., cell lines vs. in vivo). To address this:
  • Perform dose-response assays across multiple systems (e.g., HepG2 cells, zebrafish embryos).
  • Use transcriptomic profiling (RNA-seq) to identify pathways affected at varying concentrations .
  • Cross-reference with PubChem and DSSTox databases for harmonized hazard classifications .

Q. How can researchers evaluate the compound's stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by LC-MS analysis to detect degradation products (e.g., hydrolysis of the dioxolane ring).
  • Plasma Stability : Use human plasma at 37°C; quench with acetonitrile at intervals (0, 1, 4, 8 hours) to assess half-life .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH to evaluate oxidative metabolism .

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